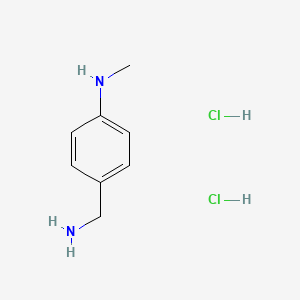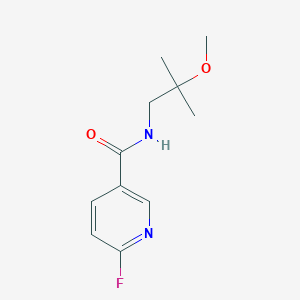![molecular formula C14H20N2O4S B2970724 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea CAS No. 1396853-49-8](/img/structure/B2970724.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a complex organic compound characterized by its unique molecular structure This compound features a benzo[d][1,3]dioxole ring, a urea group, and a hydroxy-methylthio butyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of benzo[d][1,3]dioxole derivatives. The key steps include:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of appropriate precursors such as catechol derivatives.
Introduction of the urea group: The urea moiety is introduced through a reaction with isocyanates or urea derivatives.
Attachment of the hydroxy-methylthio butyl group: This involves the reaction of the intermediate with appropriate reagents to introduce the hydroxy and methylthio functionalities.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the urea group or other functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the benzo[d][1,3]dioxole ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Amine derivatives and other reduced forms.
Substitution: A variety of substituted benzo[d][1,3]dioxole derivatives.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.
Comparación Con Compuestos Similares
1-(Benzo[d][1,3]dioxol-5-yl)-3-(piperidin-1-yl)prop-2-en-1-one: This compound shares the benzo[d][1,3]dioxole ring but has a different substituent on the urea group.
5-(Benzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane: Another compound with a similar core structure but different functional groups.
Uniqueness: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-14(18,5-6-21-2)8-15-13(17)16-10-3-4-11-12(7-10)20-9-19-11/h3-4,7,18H,5-6,8-9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAGRRSHQNEXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC1=CC2=C(C=C1)OCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2970643.png)
![8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2970646.png)


![N-(furan-2-ylmethyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2970654.png)
![N-(2,3-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2970656.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B2970657.png)
![4-(benzenesulfonyl)-8-(2,5-difluorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2970658.png)
![3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2970659.png)
![methyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2970660.png)

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970662.png)

